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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyridine

Cat. No.: B1272039 Get Quote

For researchers, scientists, and professionals in drug development, mass spectrometry is an

indispensable tool for molecular structure elucidation. This guide provides a detailed

interpretation of the expected mass spectrum of 2-Bromo-3-phenylpyridine, a compound of

interest in synthetic and medicinal chemistry. Due to the absence of a publicly available mass

spectrum for 2-Bromo-3-phenylpyridine, this guide will present a predicted fragmentation

pattern based on the known mass spectrometric behavior of structurally related compounds.

This comparative analysis, supported by experimental data from similar molecules, offers a

robust framework for identifying and characterizing this and other halogenated aromatic

compounds.

Predicted Mass Spectrum Analysis of 2-Bromo-3-
phenylpyridine
The mass spectrum of 2-Bromo-3-phenylpyridine is expected to be characterized by several

key features, primarily dictated by the presence of a bromine atom and the stability of the

aromatic rings. The molecular formula is C₁₁H₈BrN, with a molecular weight of approximately

234.1 g/mol .[1][2][3]

Molecular Ion Peak (M⁺): A prominent molecular ion peak is anticipated, which will appear as a

doublet due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural

abundance. This will result in two peaks of almost equal intensity at m/z values corresponding

to [C₁₁H₈⁷⁹BrN]⁺ and [C₁₁H₈⁸¹BrN]⁺.
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Major Fragmentation Pathways: The fragmentation of the molecular ion is predicted to proceed

through several key pathways, driven by the loss of the bromine atom and fragmentation of the

pyridine and phenyl rings.

Comparison with Alternative Compounds
To substantiate the predicted fragmentation pattern of 2-Bromo-3-phenylpyridine, a

comparison with the experimentally determined mass spectra of related compounds is

invaluable. The following table summarizes the key fragments of 2-bromobiphenyl, 4-

bromobiphenyl, and 2-chloropyridine.

Compound Molecular Ion (m/z)
Key Fragment Ions

(m/z)

Interpretation of Key

Fragments

2-Bromo-3-

phenylpyridine

(Predicted)

233/235 154, 127, 77
[M-Br]⁺, [M-Br-HCN]⁺,

[C₆H₅]⁺

2-Bromobiphenyl 232/234 153, 152, 76
[M-Br]⁺, [M-Br-H]⁺,

[C₆H₄]⁺

4-Bromobiphenyl 232/234 153, 152, 76
[M-Br]⁺, [M-Br-H]⁺,

[C₆H₄]⁺

2-Chloropyridine 113/115 78, 51 [M-Cl]⁺, [C₄H₃]⁺

Data for comparator compounds sourced from the NIST WebBook.[4][5][6][7]

The comparison highlights that the loss of the halogen atom is a primary and highly

characteristic fragmentation pathway for all these compounds. The subsequent fragmentation

of the resulting radical cation provides further structural information.

Predicted Fragmentation Pathway of 2-Bromo-3-
phenylpyridine
The following diagram illustrates the predicted major fragmentation pathways for 2-Bromo-3-
phenylpyridine under electron ionization.
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Predicted Fragmentation of 2-Bromo-3-phenylpyridine
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Caption: Predicted major fragmentation pathways of 2-Bromo-3-phenylpyridine.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
The following is a typical experimental protocol for acquiring the mass spectrum of a

halogenated aromatic compound like 2-Bromo-3-phenylpyridine using Gas Chromatography-

Mass Spectrometry (GC-MS).

1. Instrumentation:

A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

2. GC Conditions:[8][9][10]

Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL.

Split Ratio: 20:1.

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15

°C/min to 280 °C, and hold for 10 minutes.

3. MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 50-350.

Scan Speed: 1000 amu/s.

4. Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent

(e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.

This guide provides a predictive and comparative framework for the interpretation of the mass

spectrum of 2-Bromo-3-phenylpyridine. By understanding the characteristic fragmentation

patterns of the bromopyridine and phenyl moieties, researchers can confidently identify and

characterize this and similar molecules in their work. The provided experimental protocol offers

a starting point for obtaining high-quality mass spectral data for such compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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